2-[{4-[(4-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(methyl)amino]ethanol
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Overview
Description
2-({4-[(4-FLUOROPHENYL)AMINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}(METHYL)AMINO)ETHAN-1-OL is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(4-FLUOROPHENYL)AMINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}(METHYL)AMINO)ETHAN-1-OL typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the fluorophenyl and phenyl groups. The final step involves the attachment of the ethan-1-ol moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-({4-[(4-FLUOROPHENYL)AMINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}(METHYL)AMINO)ETHAN-1-OL can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce new functional groups that enhance biological activity.
Scientific Research Applications
2-({4-[(4-FLUOROPHENYL)AMINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}(METHYL)AMINO)ETHAN-1-OL has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on various biological pathways.
Medicine: Investigated for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({4-[(4-FLUOROPHENYL)AMINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}(METHYL)AMINO)ETHAN-1-OL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the key molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
4-[(4-FLUOROPHENYL)AMINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE: Shares the pyrazolo[3,4-d]pyrimidine core but lacks the ethan-1-ol moiety.
1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE: Lacks both the fluorophenyl and ethan-1-ol groups.
Uniqueness
2-({4-[(4-FLUOROPHENYL)AMINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}(METHYL)AMINO)ETHAN-1-OL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H19FN6O |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
2-[[4-(4-fluoroanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]-methylamino]ethanol |
InChI |
InChI=1S/C20H19FN6O/c1-26(11-12-28)20-24-18(23-15-9-7-14(21)8-10-15)17-13-22-27(19(17)25-20)16-5-3-2-4-6-16/h2-10,13,28H,11-12H2,1H3,(H,23,24,25) |
InChI Key |
XPAPYOQDNUEKQW-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)C1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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